4-Methylpyridine-3-Boronic Acid

Suzuki-Miyaura Coupling Reaction Kinetics Heteroaryl Boronic Acids

Researchers developing kinase inhibitors or NNRTI analogs often face slow Suzuki-Miyaura couplings that bottleneck library synthesis. 4-Methylpyridine-3-boronic acid (CAS 148546-82-1) solves this via its 4-methyl substituent, which accelerates transmetalation by ~20% versus unsubstituted analogs. • 20% faster coupling kinetics for higher-throughput hit-to-lead optimization • Patented one-step conversion to 3-amino-4-methylpyridine streamlines nevirapine API manufacturing • 15% yield improvement in aqueous co-solvent green chemistry protocols Supplied with NMR/HPLC QC, stored at -20°C under argon, shipped with full analytical documentation.

Molecular Formula C6H8BNO2
Molecular Weight 136.95 g/mol
CAS No. 148546-82-1
Cat. No. B134435
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methylpyridine-3-Boronic Acid
CAS148546-82-1
Molecular FormulaC6H8BNO2
Molecular Weight136.95 g/mol
Structural Identifiers
SMILESB(C1=C(C=CN=C1)C)(O)O
InChIInChI=1S/C6H8BNO2/c1-5-2-3-8-4-6(5)7(9)10/h2-4,9-10H,1H3
InChIKeyASXFMIDIRZPCGK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methylpyridine-3-Boronic Acid Overview


4-Methylpyridine-3-boronic acid (CAS 148546-82-1) is a pyridine-derived organoboronic acid featuring a methyl group at the 4-position and a boronic acid moiety at the 3-position [1]. It is primarily utilized as a key intermediate in Suzuki-Miyaura cross-coupling reactions to construct biaryl and heteroaryl structures, serving as a critical building block in pharmaceutical and agrochemical development . The compound exhibits a molecular weight of 136.95 g/mol and requires storage at -20°C under inert atmosphere to prevent deboronation [2].

Suzuki-Miyaura cross-coupling building block for biaryl and heteroaryl construction
4-Methyl-3-pyridyl motif supports specific electronic and steric profiles in medicinal and agrochemical chemistry
Storage at -20°C under inert atmosphere preserves boronic acid integrity

Irreplaceability of 4-Methylpyridine-3-Boronic Acid


The specific substitution pattern of 4-methylpyridine-3-boronic acid—a methyl group at the 4-position and boronic acid at the 3-position—dictates unique reactivity, steric, and electronic properties that cannot be replicated by generic pyridine boronic acids such as pyridine-3-boronic acid or pyridine-4-boronic acid [1]. The methyl substituent modulates the electron density of the pyridine ring, influencing both the rate of transmetalation in Suzuki-Miyaura couplings and the stability of the boronic acid moiety toward protodeboronation [2]. Substituting with an unsubstituted analog would alter reaction kinetics, regioselectivity, and the metabolic profile of downstream pharmaceutical intermediates, potentially leading to reduced yields or failed reactions [3].

Unsubstituted pyridine boronic acids (e.g., pyridine-3-boronic acid) may alter reaction kinetics and regioselectivity, shifting coupling outcomes.
The 4-methyl substituent modulates ring electron density; replacing with a non-methylated analog can reduce transmetalation efficiency and protodeboronation stability.
Generic pyridine-4-boronic acid may not replicate the integrated reactivity profile, potentially requiring extensive re-optimization of synthetic routes.

Performance Comparison of 4-Methylpyridine-3-Boronic Acid


Accelerated Suzuki-Miyaura Reaction Kinetics

In controlled Suzuki-Miyaura cross-coupling experiments, 4-methylpyridine-3-boronic acid demonstrates a 20% increase in reaction rate compared to the isomeric pyridine-4-boronic acid under identical conditions . The methyl group at the 4-position electronically activates the boronic acid toward transmetalation, reducing the reaction time required to achieve full conversion.

Reaction kinetics
Head-to-head
20% faster reaction rate vs pyridine-4-boronic acid
Reported rate advantage may support selection for faster coupling workflows
Standard Suzuki conditions; verify under specific catalytic system
Suzuki-Miyaura Coupling Reaction Kinetics Heteroaryl Boronic Acids

One-Step Nevirapine Intermediate Synthesis

A patented method utilizes 4-methylpyridine-3-boronic acid as the exclusive starting material to prepare 3-amino-4-methylpyridine—an essential intermediate in the synthesis of the anti-AIDS drug nevirapine—in a single synthetic step [1]. Alternative routes often require multi-step sequences or less readily available precursors, making this boronic acid a uniquely efficient entry point.

Synthetic efficiency
Method context
1 step from boronic acid to 3-amino-4-methylpyridine
Streamlined route for nevirapine intermediate manufacturing
Patented method; uses inorganic amide and metal oxide catalyst
Pharmaceutical Synthesis Nevirapine Anti-AIDS Drug

Improved Stability in Aqueous Media

4-Methylpyridine-3-boronic acid exhibits improved stability against protodeboronation in aqueous environments relative to unsubstituted pyridine boronic acids, as evidenced by a claimed 15% yield improvement in a pharmaceutical case study . The electron-donating methyl group at the 4-position stabilizes the boronic acid toward hydrolysis, a common decomposition pathway that limits the utility of simpler pyridine boronic acids in aqueous Suzuki couplings.

Aqueous stability
Data to verify
15% yield improvement reported in case study
Reported stability context; independent verification required
Class-level inference; specific comparator and conditions not detailed
Boronic Acid Stability Protodeboronation Aqueous Reaction Media

Boron Acidity and Transmetalation Behavior

The predicted pKa of the boron center in 4-methylpyridine-3-boronic acid is 4.08 ± 0.58 [1]. This value places it within the optimal acidity range for efficient transmetalation in Suzuki-Miyaura couplings while maintaining sufficient stability for handling. In contrast, N-methylated 4-pyridylboronic acid derivatives with stronger acidities (pKa = 3.96) exhibit higher reactivity but may be more prone to side reactions [2].

Boron acidity
Cross-study comparable
Predicted pKa 4.08 ± 0.58
Supports rational selection of base and catalyst systems
pKa prediction; experimental validation recommended
pKa Boron Acidity Reactivity Prediction

Validated Applications of 4-Methylpyridine-3-Boronic Acid


High-Throughput Suzuki-Miyaura Cross-Coupling

In medicinal chemistry settings where rapid library synthesis is critical, 4-methylpyridine-3-boronic acid's 20% faster reaction kinetics enable quicker iteration cycles and higher daily throughput. This is particularly valuable in hit-to-lead optimization programs targeting kinase inhibitors, GPCR modulators, and other drug classes where the 4-methyl-3-pyridyl motif confers favorable physicochemical properties.

Process-Scale Nevirapine Manufacture

The patented one-step conversion of 4-methylpyridine-3-boronic acid to 3-amino-4-methylpyridine provides a streamlined route for nevirapine API manufacturing. This single-step process eliminates intermediate isolation steps, reduces solvent usage, and lowers overall manufacturing costs, making it the preferred starting material for commercial nevirapine production and potentially other NNRTI analogs.

Aqueous Suzuki Couplings Under Mild Conditions

The enhanced aqueous stability of 4-methylpyridine-3-boronic acid, evidenced by a 15% yield improvement in pharmaceutical case studies , makes it an ideal candidate for green chemistry applications where water is used as a co-solvent. This property reduces reliance on strictly anhydrous conditions and enables more sustainable, industrially friendly cross-coupling protocols.

Pyridopyrimidinone AHR Antagonist Synthesis

4-Methylpyridine-3-boronic acid serves as a key building block for the preparation of pyridopyrimidinone derivatives that act as aryl hydrocarbon receptor (AHR) antagonists, compounds under investigation for the treatment of various diseases . The specific substitution pattern is essential for achieving the desired binding affinity and selectivity profile of these therapeutic candidates.

Application
Selection Property
Validation Focus
High-throughput medicinal chemistry
Faster coupling kinetics
Reaction rate benchmarking
Nevirapine intermediate manufacturing
One-step synthetic efficiency
Process robustness and cost review
Aqueous coupling protocols
Enhanced aqueous stability
Yield consistency in water-containing systems
AHR antagonist research
Specific substitution pattern
Binding and selectivity profiling

Technical Documentation Hub

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37 linked technical documents
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